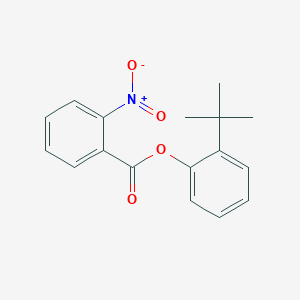

![molecular formula C12H8ClN3OS B5544247 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

The compound “3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent . Derivatives of this compound have shown in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 0.488 µM . This suggests that modifications of the thieno[2,3-d]pyrimidin-4-one scaffold could lead to potent antitubercular medications.

Cancer Treatment

In cancer research, derivatives of thieno[2,3-d]pyrimidin-4-one have been investigated as CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Some derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs .

Chalcogenation Chemistry

The compound serves as a precursor in chalcogenation chemistry . Chalcogenation refers to the introduction of a chalcogen (such as sulfur or selenium) into a molecule. This process is used to synthesize diversely substituted derivatives, which can have various applications in medicinal chemistry and materials science .

Molecular Docking Studies

Molecular docking studies have utilized thieno[2,3-d]pyrimidin-4-one derivatives to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for drug design and development .

Structure-Activity Relationship (SAR) Analysis

SAR analysis of thieno[2,3-d]pyrimidin-4-one derivatives has provided insights into how different substitutions affect biological activity. This information is valuable for optimizing the pharmacological properties of these compounds, leading to the development of more effective and safer drugs .

Drug-Likeness and Lead Optimization

The compound and its derivatives have been evaluated for their drug-likeness properties, such as the partition coefficient (Log P) and molecular weight. Compounds with a Log P value less than 4 and molecular weight less than 400 are considered to have good drug-like properties, which is important during the lead optimization phase of drug development .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIFIWRAGMFAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324074 | |

| Record name | 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-5-(4-chloro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

307340-75-6 | |

| Record name | 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

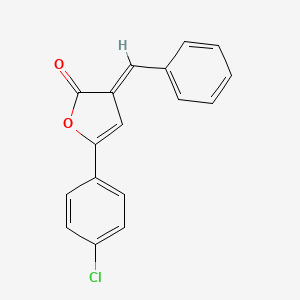

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

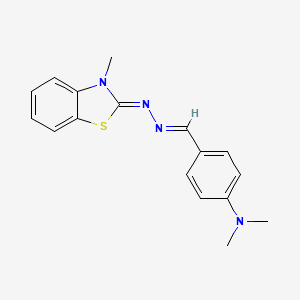

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

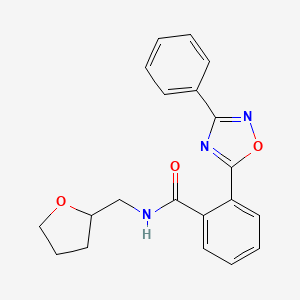

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)